molecular formula C19H13Cl2F3N2O3 B2456098 3-{[(2,2-dichloroacetyl)oxy]imino}-5-methyl-1-[3-(trifluoromethyl)benzyl]-1,3-dihydro-2H-indol-2-one CAS No. 321429-95-2

3-{[(2,2-dichloroacetyl)oxy]imino}-5-methyl-1-[3-(trifluoromethyl)benzyl]-1,3-dihydro-2H-indol-2-one

Cat. No.: B2456098
CAS No.: 321429-95-2
M. Wt: 445.22
InChI Key: HXWMDOHIDHFTAG-MYYYXRDXSA-N
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Description

The compound 3-{[(2,2-dichloroacetyl)oxy]imino}-5-methyl-1-[3-(trifluoromethyl)benzyl]-1,3-dihydro-2H-indol-2-one is a complex molecule notable for its structural intricacies and diverse applications. This compound comprises several functional groups, including a dichloroacetyl moiety, an oxime, and a trifluoromethylbenzyl group, making it a molecule of significant interest in various scientific disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of 3-{[(2,2-dichloroacetyl)oxy]imino}-5-methyl-1-[3-(trifluoromethyl)benzyl]-1,3-dihydro-2H-indol-2-one typically involves multi-step processes starting from readily available precursors. Key steps often include:

  • Formation of the indole core.

  • Introduction of the methyl and benzyl groups.

  • Addition of the oxime functionality.

  • Attachment of the dichloroacetyl group.

Industrial Production Methods: : Industrial synthesis may employ optimized catalytic pathways and continuous flow chemistry to enhance yield and efficiency. Strict control over reaction parameters such as temperature, solvent, and time is essential to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: : The compound can undergo oxidation at the indole nitrogen or other susceptible sites.

  • Reduction: : Reduction can convert the oxime to an amine.

  • Substitution: : Various substitution reactions can modify the benzyl or indole rings.

Common Reagents and Conditions

  • Oxidation: : Agents such as peracids or chromium-based reagents.

  • Reduction: : Hydrogenation or metal hydrides like sodium borohydride.

  • Substitution: : Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.

Major Products

  • Oxidation: : Oxidized derivatives with altered functional groups.

  • Reduction: : Aminated products from oxime reduction.

  • Substitution: : Substituted derivatives with modified aromatic or heterocyclic rings.

Scientific Research Applications

Chemistry

  • Utilized in the synthesis of complex organic frameworks and heterocyclic compounds.

Biology

  • Employed in studying enzyme inhibition due to its unique structure and reactive groups.

Medicine

  • Investigated as a potential therapeutic agent for its biological activity.

Industry

  • Used as an intermediate in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

Molecular Targets: : The compound interacts with specific enzymes or receptors, potentially inhibiting or modulating their activity. The trifluoromethylbenzyl group enhances binding affinity through hydrophobic interactions.

Pathways Involved: : The biochemical pathways impacted depend on the specific biological target. For instance, inhibition of a key enzyme could disrupt metabolic or signaling pathways crucial for cellular functions.

Comparison with Similar Compounds

Unique Features

  • The presence of the trifluoromethyl group imparts unique electronic properties and stability.

  • The dichloroacetyl and oxime functionalities provide distinctive reactivity profiles.

Similar Compounds

  • 3-(Trifluoromethyl)phenyl indoles: : Share the trifluoromethylbenzyl moiety but differ in other substituents.

  • Oxime-based indoles: : Similar reactive groups but vary in additional functional groups.

  • Dichloroacetyl derivatives: : Different core structures but share the dichloroacetyl group.

Each of these compounds offers unique advantages and disadvantages in various applications, emphasizing the distinctive characteristics and potential of 3-{[(2,2-dichloroacetyl)oxy]imino}-5-methyl-1-[3-(trifluoromethyl)benzyl]-1,3-dihydro-2H-indol-2-one.

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Properties

IUPAC Name

[(Z)-[5-methyl-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]indol-3-ylidene]amino] 2,2-dichloroacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13Cl2F3N2O3/c1-10-5-6-14-13(7-10)15(25-29-18(28)16(20)21)17(27)26(14)9-11-3-2-4-12(8-11)19(22,23)24/h2-8,16H,9H2,1H3/b25-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXWMDOHIDHFTAG-MYYYXRDXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=O)C2=NOC(=O)C(Cl)Cl)CC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC\2=C(C=C1)N(C(=O)/C2=N\OC(=O)C(Cl)Cl)CC3=CC(=CC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13Cl2F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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